molecular formula C8H9ClN2O2 B2560782 Ethyl 3-chloro-5-methylpyridazine-4-carboxylate CAS No. 2091625-18-0

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate

Cat. No.: B2560782
CAS No.: 2091625-18-0
M. Wt: 200.62
InChI Key: MLPGZGJZRAJNBU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Scientific Research Applications

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

    Material Science: It is studied for its properties in the development of new materials with specific chemical and physical characteristics.

    Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5-methylpyridazine-4-carboxylate typically involves the chlorination of 5-methylpyridazine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride for chlorination and ethanol in the presence of a catalyst for esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyridazine ring.

    Reduction Products: Reduced forms of the pyridazine ring.

    Hydrolysis Products: 3-chloro-5-methylpyridazine-4-carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate can be compared with other pyridazine derivatives such as:

  • Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
  • 4-chloro-5-methylpyridazine-3-carboxylate
  • 3,6-dichloropyridazine-4-carboxylate

Uniqueness:

  • The presence of the ethyl ester group and the specific substitution pattern on the pyridazine ring gives this compound unique chemical properties and reactivity.
  • Its specific structure allows for targeted interactions in medicinal and agrochemical applications, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-chloro-5-methylpyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)4-10-11-7(6)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPGZGJZRAJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091625-18-0
Record name ethyl 3-chloro-5-methylpyridazine-4-carboxylate
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